molecular formula C10H17N5O2 B6894915 N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide

N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide

Cat. No.: B6894915
M. Wt: 239.27 g/mol
InChI Key: AGPHUXPJVKRKIV-UHFFFAOYSA-N
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Description

N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-3-7-12-8(4-2)15(14-7)6-5-9(16)13-10(11)17/h3-6H2,1-2H3,(H3,11,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHUXPJVKRKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=N1)CC)CCC(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 3,5-diethyl-1,2,4-triazole with a suitable carbamoylating agent. One common method is the reaction of 3,5-diethyl-1,2,4-triazole with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simpler structures.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethyl-1,2,4-triazole: A precursor in the synthesis of N-carbamoyl-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanamide.

    N-carbamoyl-3-(1,2,4-triazol-1-yl)propanamide: A similar compound with a different substitution pattern on the triazole ring.

    N-carbamoyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide: A derivative with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of diethyl groups may enhance its lipophilicity and improve its interaction with hydrophobic targets.

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